molecular formula C14H16N2O4S B2730276 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1797760-60-1

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2730276
CAS No.: 1797760-60-1
M. Wt: 308.35
InChI Key: BYKSDZZOGFDZHW-UHFFFAOYSA-N
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Description

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea is a urea derivative featuring a thiophene core substituted with a furan-2-carbonyl group at the 5-position and a 2-methoxyethyl side chain. The molecule combines two heterocyclic systems (thiophene and furan) with a urea backbone, which may confer unique electronic and steric properties. Its synthesis likely involves coupling reactions between isocyanate intermediates and amines, as seen in analogous compounds .

Properties

IUPAC Name

1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-8-6-15-14(18)16-9-10-4-5-12(21-10)13(17)11-3-2-7-20-11/h2-5,7H,6,8-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKSDZZOGFDZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes furan, thiophene, and urea functionalities, which are known to interact with various biological targets.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 1797613-98-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components of the compound allow it to engage in various interactions, including:

  • Hydrogen Bonding : The urea group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The furan and thiophene rings can engage in π-π stacking interactions, enhancing binding affinity to targets.

Biological Activities

Research indicates that 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing thiophene and furan moieties have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key metabolic pathways involved in cell growth and survival .

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies on related compounds indicate their ability to inhibit prolyl hydroxylase domain-containing proteins, which play a role in regulating hypoxia-inducible factors (HIFs). This inhibition can lead to increased expression of protective proteins under hypoxic conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea:

StudyFocusKey Findings
Inhibition of FIH-1Identified furan and thiophene derivatives as effective inhibitors of FIH-1, enhancing HIF activity.
CytotoxicityDemonstrated that thiophene derivatives exhibit cytotoxic effects against leukemia cells, implicating similar mechanisms for the target compound.
Metabolic PathwaysExplored the role of thiophene-containing compounds in modulating metabolic pathways related to cancer cell survival.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a furan ring, thiophene ring, and urea linkage. Its molecular formula is C20H20N2O4SC_{20}H_{20}N_{2}O_{4}S with a molecular weight of approximately 384.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)urea. For instance, derivatives featuring urea linkages have shown promising inhibitory activity against epidermal growth factor receptor (EGFR), which is crucial in the proliferation of various tumors. A study indicated that modifications to the side chains can enhance the binding affinity to EGFR, leading to increased antiproliferative effects on cancer cell lines such as MDA-MB-231 .

Case Study: EGFR Inhibition

CompoundIC50 (nM)Reference
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)ureaTBD
Vandetanib (reference drug)10

Antimicrobial Activity

The compound's structural analogs have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that similar compounds may inhibit the growth of this pathogen through interactions that disrupt its metabolic pathways. The incorporation of furan and thiophene rings is believed to enhance the lipophilicity and membrane permeability of these derivatives, facilitating their action against bacterial cells.

Case Study: Antitubercular Activity

CompoundActivityReference
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(2-methoxyethyl)ureaTBD
Known Antitubercular AgentsVariable

Anti-inflammatory Properties

Compounds with similar urea structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases. Studies suggest that the presence of specific substituents can enhance their efficacy by optimizing interactions with inflammatory mediators .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism is hypothesized to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses, although further studies are required to elucidate these effects fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Heterocycles and Electronic Effects

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ():

    • Features a pyrrole-2-carbonyl group attached to a phenyl ring, linked to a urea moiety with a 4-methoxyphenyl substituent.
    • The pyrrole ring (electron-rich due to nitrogen) contrasts with the thiophene-furan system in the target compound. Thiophene’s sulfur atom may enhance lipophilicity, while furan’s oxygen could influence solubility .
    • Synthesis : Achieved via one-step carbonylation using triphosgene (72% yield) or two-step carbamate formation (lower yield) .
  • 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea ():

    • Contains a thiadiazole heterocycle, which is more electron-deficient than thiophene. The 4-chlorophenyl group increases lipophilicity compared to the target’s methoxyethyl chain .
  • Thiophene Derivatives in and :

    • Compounds like threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5)-one () and tetrahydrobenzo[b]thiophene-based ureas () highlight the versatility of thiophene scaffolds. The target’s furan-thiophene linkage may offer distinct conjugation effects compared to saturated or ester-functionalized thiophenes .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to chlorophenyl () or aromatic ester groups ().

Structural Characterization

  • Spectroscopy :
    • The target’s furan carbonyl is expected to show a distinct IR stretch (~1710–1740 cm⁻¹), differing from pyrrole-2-carbonyl (~1680 cm⁻¹) in .
    • $^{13}\text{C}$ NMR would resolve the methoxyethyl (δ ~59 ppm for OCH3) and thiophene/furan carbons (δ ~120–150 ppm) .
  • Crystallography : While uses X-ray diffraction for thiadiazole urea, the target’s crystal structure remains unstudied. Mercury software () could aid in predicting packing patterns .

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